Cas no 2549008-07-1 (N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- N-Cyclopropyl-5-(2,4-dimethoxyphenyl)-2-pyrimidinamine
- N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine
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- インチ: 1S/C15H17N3O2/c1-19-12-5-6-13(14(7-12)20-2)10-8-16-15(17-9-10)18-11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,16,17,18)
- InChIKey: GCBUOFPFODKRNM-UHFFFAOYSA-N
- ほほえんだ: C1(NC2CC2)=NC=C(C2=CC=C(OC)C=C2OC)C=N1
じっけんとくせい
- 密度みつど: 1.245±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 443.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 3.16±0.10(Predicted)
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5490-1170-10μmol |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5490-1170-10mg |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5490-1170-25mg |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5490-1170-3mg |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5490-1170-20μmol |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5490-1170-75mg |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 75mg |
$312.0 | 2023-09-10 | ||
Life Chemicals | F5490-1170-1mg |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5490-1170-4mg |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5490-1170-15mg |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F5490-1170-5μmol |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
2549008-07-1 | 5μmol |
$94.5 | 2023-09-10 |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amineに関する追加情報
N-Cyclopropyl-5-(2,4-Dimethoxyphenyl)Pyrimidin-2-Amine: A Comprehensive Overview
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine, with the CAS registry number 2549008-07-1, is a biologically active compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The structure of this compound is characterized by a pyrimidine ring system substituted with a cyclopropyl group at position 2 and a 2,4-dimethoxyphenyl group at position 5. These substituents play a crucial role in determining the compound's pharmacological profile and bioavailability.
The synthesis of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine involves a series of well-established organic chemical reactions. The process typically begins with the preparation of the pyrimidine core, followed by the introduction of the substituents at specific positions. The cyclopropyl group is introduced via nucleophilic substitution or coupling reactions, while the 2,4-dimethoxyphenyl group is attached through Suzuki-Miyaura cross-coupling or other coupling methodologies. The optimization of these reaction conditions is critical to ensure high yields and purity of the final product.
Recent studies have highlighted the potential of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine as a promising candidate for the development of novel therapeutic agents. In vitro experiments have demonstrated its potent inhibitory activity against various enzymes associated with cancer progression and inflammation. For instance, this compound has shown significant inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often overexpressed in cancer cells. Additionally, it has exhibited anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
The pharmacokinetic profile of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine has also been extensively studied. Animal studies have revealed that this compound exhibits moderate oral bioavailability and favorable pharmacokinetic parameters, making it suitable for systemic administration. Furthermore, its metabolic stability and ability to penetrate cellular membranes suggest that it could be an effective drug candidate for treating diseases with systemic involvement.
One of the most exciting developments in recent research is the exploration of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine as a potential anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing normal cells. This selective cytotoxicity is attributed to its ability to target specific signaling pathways that are aberrantly activated in cancer cells but not in normal cells. Moreover, this compound has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as a combination therapy option.
In addition to its therapeutic potential, N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine has also been investigated for its role in modulating cellular signaling pathways involved in neurodegenerative diseases. Studies have shown that this compound can inhibit the activity of certain kinases associated with Alzheimer's disease and Parkinson's disease models. These findings underscore its potential as a multi-targeted therapeutic agent for treating complex diseases involving multiple pathological pathways.
The development of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine into a clinical drug candidate requires further optimization and rigorous testing. Current research efforts are focused on improving its pharmacokinetic properties through structural modifications and formulation development. Additionally, large-scale preclinical studies are being conducted to evaluate its safety profile and efficacy in animal models of human diseases.
In conclusion, N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine represents a promising lead compound in the field of medicinal chemistry due to its diverse biological activities and favorable pharmacokinetic properties. With ongoing research and development efforts, this compound holds great potential for becoming an effective therapeutic agent for treating various human diseases.
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